4-chloro-7-methyl-1H-indole-2-carboxylic acid chemical structure and properties
4-chloro-7-methyl-1H-indole-2-carboxylic acid chemical structure and properties
An In-Depth Technical Guide to 4-chloro-7-methyl-1H-indole-2-carboxylic acid
Abstract: This technical guide provides a comprehensive overview of 4-chloro-7-methyl-1H-indole-2-carboxylic acid, a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. Indole-2-carboxylic acid scaffolds are prevalent in numerous biologically active molecules, and understanding the influence of specific substitutions is critical for the rational design of novel therapeutics.[1][2][3] This document details the molecule's chemical structure, physicochemical and spectroscopic properties, and provides an in-depth, field-proven synthetic protocol via the Fischer Indole Synthesis. Mechanistic insights, chemical reactivity, and the potential biological context are discussed to provide a holistic resource for researchers, chemists, and drug development professionals.
Introduction: The Significance of the Indole-2-Carboxylic Acid Scaffold
The indole ring system is a cornerstone of heterocyclic chemistry, forming the core of neurotransmitters like serotonin, essential amino acids like tryptophan, and a vast array of natural products and pharmaceuticals.[4] Within this class, the indole-2-carboxylic acid framework serves as a privileged scaffold. Its unique arrangement of a carboxylic acid group at the 2-position of the indole ring allows for critical hydrogen bonding and salt bridge interactions with biological targets, making it a frequent component in the design of enzyme inhibitors and other therapeutic agents.[1][5]
Derivatives of this scaffold have been successfully developed as HIV-1 integrase inhibitors, demonstrating the scaffold's ability to chelate essential metal ions in enzyme active sites.[1][5] Furthermore, research has identified indole-based compounds with potent anti-proliferative and anti-parasitic activities, highlighting the versatility of this chemical motif.[3][6] The specific substitutions on the indole ring—in this case, a chloro group at the 4-position and a methyl group at the 7-position—are crucial for modulating the molecule's electronic properties, lipophilicity, and steric profile. These modifications directly influence its pharmacokinetic properties and binding affinity to target proteins, making 4-chloro-7-methyl-1H-indole-2-carboxylic acid a valuable building block for developing next-generation therapeutics.
Chemical Structure and Physicochemical Properties
Molecular Structure
The structure of 4-chloro-7-methyl-1H-indole-2-carboxylic acid is defined by a bicyclic indole core, with a carboxylic acid functional group at position 2, a chlorine atom at position 4, and a methyl group at position 7.
Caption: Chemical structure of 4-chloro-7-methyl-1H-indole-2-carboxylic acid.
Physicochemical Data Summary
The properties of this molecule are dictated by its constituent functional groups: the acidic carboxyl group, the weakly basic indole nitrogen, and the lipophilic chloro and methyl groups. While experimental data for this specific molecule is sparse, properties can be reliably estimated based on its structure and data from analogous compounds.
| Property | Value / Observation | Source/Rationale |
| Molecular Formula | C₁₀H₈ClNO₂ | Based on structure |
| Molecular Weight | 209.63 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature. | Analogy to related indole carboxylic acids which are typically solids.[7] |
| Melting Point | >200 °C (Predicted) | Substituted indole-2-carboxylic acids often have high melting points; 4-methyl-1H-indole-2-carboxylic acid melts at 220-221°C. |
| Acidity (pKa) | ~3-5 (Predicted) | The carboxylic acid group is the primary acidic center.[8][9] Electron-withdrawing chloro group may slightly increase acidity. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF. | Carboxylic acids with larger carbon frameworks have limited water solubility, which increases upon conversion to a carboxylate salt.[10][11] |
| XlogP (Predicted) | ~2.5 - 3.0 | The chloro and methyl groups increase lipophilicity compared to the parent indole-2-carboxylic acid. |
Spectroscopic Profile
A comprehensive spectroscopic analysis is essential for structure verification and quality control.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the acidic proton. The indole N-H proton will likely appear as a broad singlet downfield (>11 ppm). The aromatic protons on the benzene portion of the indole ring will appear in the 7-8 ppm region, with coupling patterns dictated by their positions relative to the chloro and methyl groups. The C3-H proton will be a singlet around 7 ppm. The methyl protons at C7 will present as a singlet around 2.5 ppm. The carboxylic acid proton will be a very broad singlet, often not observed without specific experimental conditions.
-
¹³C NMR Spectroscopy: The carbon spectrum will show 10 distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically >160 ppm. The aromatic carbons will appear in the 110-140 ppm range, with carbons attached to electronegative atoms (Cl, N) shifted accordingly. The methyl carbon will be the most upfield signal, around 15-20 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence for the key functional groups.[12]
-
O-H Stretch: A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[12] This is often the most recognizable feature.
-
C=O Stretch: A strong, sharp absorption peak will appear around 1700-1725 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.[12][13]
-
N-H Stretch: A moderate peak around 3300-3400 cm⁻¹ for the indole N-H stretch.
-
C-Cl Stretch: A signal in the fingerprint region, typically 600-800 cm⁻¹, will correspond to the C-Cl bond.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would be ideal, showing a prominent [M-H]⁻ ion at m/z 208.6. High-resolution mass spectrometry would confirm the elemental composition. The spectrum would also exhibit a characteristic isotopic pattern for the presence of one chlorine atom (an M+2 peak at ~33% the intensity of the M peak).
Synthesis and Mechanistic Insights
The most reliable and versatile method for constructing substituted indoles like 4-chloro-7-methyl-1H-indole-2-carboxylic acid is the Fischer Indole Synthesis .[4][14][15] This reaction involves the acid-catalyzed cyclization of an arylhydrazone. The required arylhydrazone can be prepared beforehand or generated in situ from the corresponding arylhydrazine and a keto-acid, in this case, pyruvic acid.[16]
Retrosynthetic Analysis and Workflow
The synthesis can be logically planned by disconnecting the indole ring according to the Fischer methodology. This reveals the key precursors: (3-chloro-6-methylphenyl)hydrazine and pyruvic acid. The hydrazine itself is typically synthesized from the corresponding aniline (3-chloro-6-methylaniline) via diazotization followed by reduction.
Caption: Synthetic workflow for 4-chloro-7-methyl-1H-indole-2-carboxylic acid.
Recommended Synthetic Protocol
This protocol describes the direct one-pot synthesis from the hydrazine and pyruvic acid, which is often more efficient as it avoids the isolation of the potentially unstable hydrazone intermediate.[4]
Materials:
-
(3-chloro-6-methylphenyl)hydrazine hydrochloride
-
Pyruvic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H)
-
Ethanol
-
Sodium bicarbonate
-
Hydrochloric acid
-
Ethyl acetate
-
Brine
Procedure:
-
Hydrazone Formation (In Situ): In a round-bottom flask equipped with a reflux condenser, dissolve (3-chloro-6-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add pyruvic acid (1.1 eq) to the solution.
-
Heat the mixture to reflux for 1-2 hours to form the corresponding hydrazone. The progress can be monitored by TLC. Causality: Refluxing in a protic solvent facilitates the condensation reaction between the hydrazine and the ketone of pyruvic acid to form the C=N bond of the hydrazone.
-
Solvent Removal: After hydrazone formation is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Cyclization: To the crude hydrazone residue, carefully add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazine). Causality: PPA serves as both a strong acid catalyst and a dehydrating agent. The acid protonates the hydrazone, initiating the tautomerization and subsequent sigmatropic rearrangement required for cyclization.[14][16]
-
Heat the viscous mixture to 80-100 °C with vigorous mechanical stirring for 2-4 hours. The reaction mixture will darken.
-
Work-up and Isolation: Allow the reaction to cool to room temperature. Carefully and slowly quench the reaction by pouring it onto crushed ice. This will precipitate the crude product.
-
Neutralize the acidic aqueous slurry by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Purification: For higher purity, the crude solid can be dissolved in ethyl acetate and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The final product can be recrystallized from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure 4-chloro-7-methyl-1H-indole-2-carboxylic acid.
Mechanistic Discussion
The Fischer Indole Synthesis is a classic name reaction with a well-established mechanism.[15]
-
The arylhydrazone, formed from the hydrazine and pyruvic acid, tautomerizes to its enamine form in the presence of the acid catalyst.[16][17]
-
The protonated enamine undergoes a[17][17]-sigmatropic rearrangement, a key step where the N-N bond is cleaved and a new C-C bond is formed.[15]
-
The resulting di-imine intermediate rearomatizes through proton transfer.
-
An intramolecular cyclization occurs, where one of the imine nitrogens attacks the other imine carbon, forming a five-membered ring aminal intermediate.
-
Finally, under acidic conditions, a molecule of ammonia (NH₃) is eliminated, and a final proton loss re-establishes the aromatic indole ring system.[15][17]
Chemical Reactivity and Derivatization Potential
The molecule possesses three primary sites for chemical modification, making it a versatile scaffold for library synthesis.
-
Carboxylic Acid Group: This is the most reactive handle. It can be readily converted into a variety of derivatives:
-
Esters: Reaction with an alcohol under acidic conditions (Fischer esterification) or with an alkyl halide in the presence of a base.
-
Amides: Activation with a coupling agent (e.g., EDCI, HATU) followed by reaction with a primary or secondary amine is a cornerstone of medicinal chemistry for building diversity.[3]
-
Acid Chlorides: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride yields the highly reactive acid chloride, a precursor for many other functional groups.
-
Reduction: Strong reducing agents like LiAlH₄ can reduce the carboxylic acid to the corresponding primary alcohol, 2-(hydroxymethyl)-indole.
-
-
Indole N-H: The indole nitrogen is weakly acidic and can be deprotonated with a strong base (e.g., NaH) and subsequently alkylated or acylated. This modification is often used to block the N-H for subsequent reactions or to introduce groups that improve solubility or cell permeability.
-
Indole Ring: The indole ring is electron-rich and susceptible to electrophilic aromatic substitution. The C3 position is the most nucleophilic and is the typical site of reaction for electrophiles (e.g., Vilsmeier-Haack formylation, Mannich reaction).[18] However, the existing substituent at C2 directs this reactivity. Further halogenation or nitration would likely occur on the benzene portion of the ring, with the positions directed by the existing chloro and methyl groups.
Biological Context and Therapeutic Potential
While specific biological data for 4-chloro-7-methyl-1H-indole-2-carboxylic acid is not widely published, the therapeutic potential can be inferred from extensive research on related analogues. Structure-Activity Relationship (SAR) studies on similar series provide valuable insights.
-
Enzyme Inhibition: As mentioned, the indole-2-carboxylic acid core is a known metal-chelating pharmacophore, making it a prime candidate for inhibiting metalloenzymes like HIV integrase.[1] The 4-chloro and 7-methyl groups would project into binding pockets, where the chloro group could form halogen bonds and the methyl group could engage in hydrophobic interactions, potentially enhancing binding affinity and selectivity.
-
Anti-proliferative and Anti-parasitic Activity: In studies on anti-Trypanosoma cruzi agents, substitutions on the indole ring were found to be critical for potency.[6] Small, electron-donating groups like methyl were often favored, while electron-withdrawing groups like halogens had varied effects.[6] The combination of both a chloro and a methyl group presents an interesting electronic and steric profile that warrants investigation in anti-cancer and anti-infective assays.
Conclusion
4-chloro-7-methyl-1H-indole-2-carboxylic acid is a valuable and versatile heterocyclic building block with significant potential in drug discovery. Its structure combines the proven biological relevance of the indole-2-carboxylic acid scaffold with specific substitutions that can be used to fine-tune its pharmacological properties. Its synthesis is readily achievable through the robust Fischer Indole Synthesis, and its multiple reactive sites allow for extensive derivatization. This guide provides the foundational chemical knowledge and practical protocols necessary for researchers to effectively synthesize, characterize, and utilize this compound in the development of novel chemical entities.
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